4-(4-cyano-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-CYANO-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-2-YL)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CYANO-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-2-YL)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the cyano group and the sulfonamide group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-CYANO-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-2-YL)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
4-(4-CYANO-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-2-YL)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CYANO-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-2-YL)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxazole
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
4-(4-CYANO-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-2-YL)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, oxazole ring, and sulfonamide group in a single molecule provides a versatile platform for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C22H24N4O5S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[4-cyano-5-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N4O5S/c1-26(2)32(27,28)17-8-6-16(7-9-17)21-25-18(14-23)22(31-21)24-12-11-15-5-10-19(29-3)20(13-15)30-4/h5-10,13,24H,11-12H2,1-4H3 |
InChI Key |
RKMMFNBPOIGGGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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